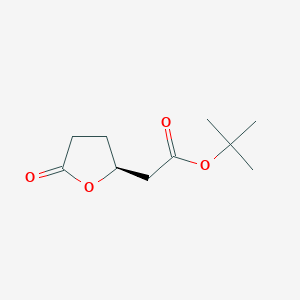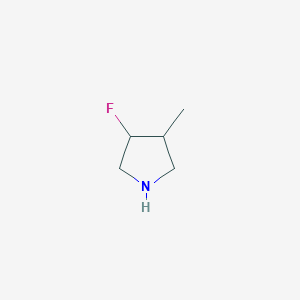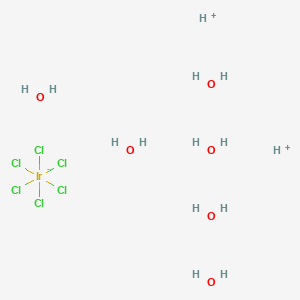
(E)-3-(6-(1-Hydroxy-3-pyrrolidinyl-1-(p-tolyl)propyl)-2-pyridyl)acrylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-3-(6-(1-Hydroxy-3-(pyrrolidin-1-yl)-1-(p-tolyl)propyl)pyridin-2-yl)acrylic acid is a complex organic compound characterized by its unique structure, which includes a pyridine ring, a pyrrolidine ring, and an acrylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(6-(1-Hydroxy-3-(pyrrolidin-1-yl)-1-(p-tolyl)propyl)pyridin-2-yl)acrylic acid typically involves multi-step organic reactions. The starting materials often include pyridine derivatives, pyrrolidine, and p-tolyl compounds. The synthesis may involve:
Formation of the pyridine ring: This can be achieved through cyclization reactions.
Introduction of the pyrrolidine ring: This step may involve nucleophilic substitution reactions.
Attachment of the acrylic acid moiety: This can be done through aldol condensation or similar reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(6-(1-Hydroxy-3-(pyrrolidin-1-yl)-1-(p-tolyl)propyl)pyridin-2-yl)acrylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The acrylic acid moiety can be reduced to form saturated acids.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) under appropriate conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated acids.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
(E)-3-(6-(1-Hydroxy-3-(pyrrolidin-1-yl)-1-(p-tolyl)propyl)pyridin-2-yl)acrylic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (E)-3-(6-(1-Hydroxy-3-(pyrrolidin-1-yl)-1-(p-tolyl)propyl)pyridin-2-yl)acrylic acid involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to cellular receptors to modulate signal transduction pathways.
DNA/RNA: Interaction with genetic material to influence gene expression.
Comparison with Similar Compounds
Similar Compounds
Pyridine derivatives: Compounds with similar pyridine ring structures.
Pyrrolidine derivatives: Compounds containing the pyrrolidine ring.
Acrylic acid derivatives: Compounds with the acrylic acid moiety.
Uniqueness
(E)-3-(6-(1-Hydroxy-3-(pyrrolidin-1-yl)-1-(p-tolyl)propyl)pyridin-2-yl)acrylic acid is unique due to its combination of functional groups, which confer specific chemical and biological properties
Properties
CAS No. |
93962-64-2 |
|---|---|
Molecular Formula |
C22H26N2O3 |
Molecular Weight |
366.5 g/mol |
IUPAC Name |
(E)-3-[6-[1-hydroxy-1-(4-methylphenyl)-3-pyrrolidin-1-ylpropyl]pyridin-2-yl]prop-2-enoic acid |
InChI |
InChI=1S/C22H26N2O3/c1-17-7-9-18(10-8-17)22(27,13-16-24-14-2-3-15-24)20-6-4-5-19(23-20)11-12-21(25)26/h4-12,27H,2-3,13-16H2,1H3,(H,25,26)/b12-11+ |
InChI Key |
KBOVTNPKTWUFRD-VAWYXSNFSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C(CCN2CCCC2)(C3=CC=CC(=N3)/C=C/C(=O)O)O |
Canonical SMILES |
CC1=CC=C(C=C1)C(CCN2CCCC2)(C3=CC=CC(=N3)C=CC(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(((Tetrahydro-2H-pyran-2-yl)oxy)methyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine](/img/structure/B12985261.png)
![(4aS,7aR)-1-tert-butyl 4a-ethyl 6-benzyl-4-oxooctahydro-1H-pyrrolo[3,4-b]pyridine-1,4a-dicarboxylate](/img/structure/B12985265.png)
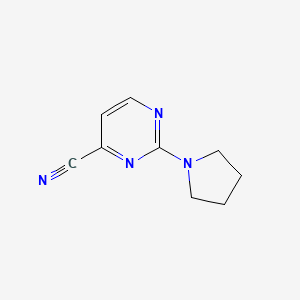

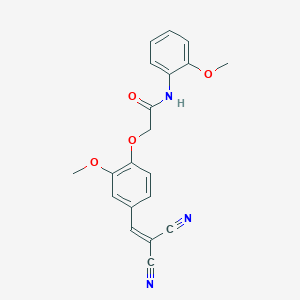
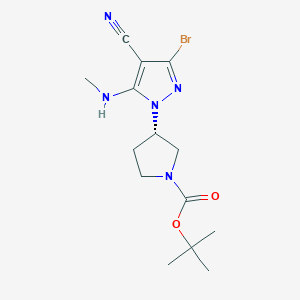
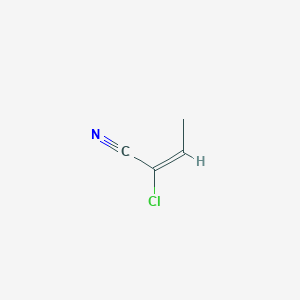

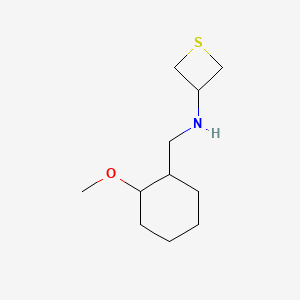
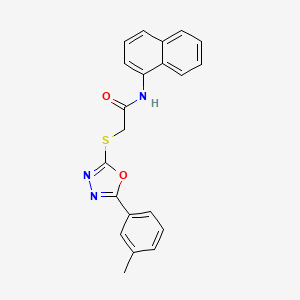
![7-Bromo-5-chloropyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B12985321.png)
